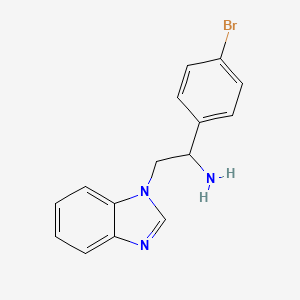![molecular formula C14H22N2O B12111081 1-[(4-Propoxyphenyl)methyl]piperazine CAS No. 21867-71-0](/img/structure/B12111081.png)
1-[(4-Propoxyphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-[(4-propoxyphenyl)methyl]- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-[(4-propoxyphenyl)methyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-[(4-propoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, alkynes, and various nucleophiles. Reaction conditions often involve the use of bases like DBU, catalysts like Ag2CO3, and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, while the ring opening of aziridines can produce various substituted piperazines .
Aplicaciones Científicas De Investigación
Piperazine, 1-[(4-propoxyphenyl)methyl]- has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Piperazine, 1-[(4-propoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release and subsequent neurological effects . Additionally, these compounds can interact with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Piperazine, 1-[(4-propoxyphenyl)methyl]- include other piperazine derivatives such as:
1-Methyl-4-(piperidin-4-yl)piperazine: Used in the synthesis of kinase inhibitors and receptor modulators.
2-Substituted chiral piperazines: Synthesized via aza-Michael addition and used in various pharmaceutical applications.
1,5-Fused-1,2,3-triazoles with piperazine moiety: Formed through alkyne-azide cycloaddition and used in medicinal chemistry.
Uniqueness
Piperazine, 1-[(4-propoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This compound’s propoxyphenyl group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable scaffold in drug discovery .
Propiedades
Número CAS |
21867-71-0 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-[(4-propoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O/c1-2-11-17-14-5-3-13(4-6-14)12-16-9-7-15-8-10-16/h3-6,15H,2,7-12H2,1H3 |
Clave InChI |
JNRDBTWOUHUGSM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


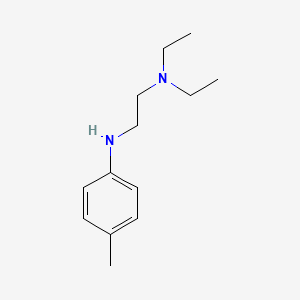

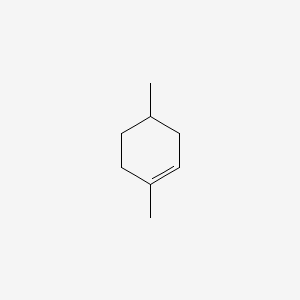
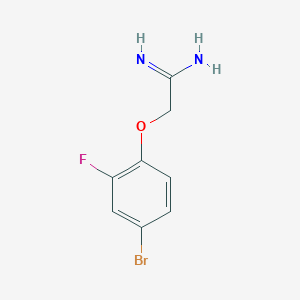
![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
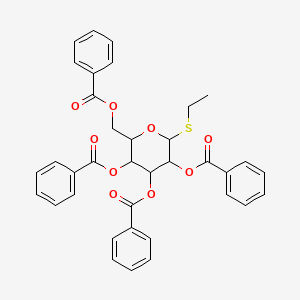


![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)

